Dimethyl 2-(4-methylphenyl)but-2-enedioate
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Overview
Description
Dimethyl 2-(4-methylphenyl)but-2-enedioate is an organic compound with the molecular formula C₁₂H₁₄O₄. It is a derivative of butenedioic acid, where the hydrogen atoms are replaced by methyl and phenyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 2-(4-methylphenyl)but-2-enedioate can be synthesized through several methods. One common synthetic route involves the esterification of 2-(4-methylphenyl)but-2-enedioic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(4-methylphenyl)but-2-enedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of 2-(4-methylphenyl)but-2-enedioic acid.
Reduction: Formation of dimethyl 2-(4-methylphenyl)butane-1,4-diol.
Substitution: Formation of nitro or halogenated derivatives of the phenyl group.
Scientific Research Applications
Dimethyl 2-(4-methylphenyl)but-2-enedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of dimethyl 2-(4-methylphenyl)but-2-enedioate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Dimethyl but-2-enedioate: A simpler ester with similar reactivity but lacking the phenyl group.
Dimethyl 2-(4-butylphenyl)but-2-enedioate: A compound with a butyl group instead of a methyl group on the phenyl ring.
Uniqueness
Dimethyl 2-(4-methylphenyl)but-2-enedioate is unique due to the presence of both methyl and phenyl groups, which confer distinct chemical and physical properties
Properties
CAS No. |
503174-71-8 |
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Molecular Formula |
C13H14O4 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
dimethyl 2-(4-methylphenyl)but-2-enedioate |
InChI |
InChI=1S/C13H14O4/c1-9-4-6-10(7-5-9)11(13(15)17-3)8-12(14)16-2/h4-8H,1-3H3 |
InChI Key |
IJBIXAHNMKFYQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=CC(=O)OC)C(=O)OC |
Origin of Product |
United States |
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